Picen-1-OL

PAH metabolism Microsomal incubation HPLC metabolite profiling

Picen-1-OL (1-hydroxypicene, CAS 108738-18-7) is a monohydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) picene, featuring five fused benzene rings with a hydroxyl substituent at the 1-position. Its molecular formula is C22H14O with a molecular weight of 294.3 g/mol and a calculated LogP of 6.005.

Molecular Formula C22H14O
Molecular Weight 294.3 g/mol
CAS No. 108738-18-7
Cat. No. B15422492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicen-1-OL
CAS108738-18-7
Molecular FormulaC22H14O
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C(=CC=C5)O
InChIInChI=1S/C22H14O/c23-21-7-3-5-15-9-11-19-18-10-8-14-4-1-2-6-16(14)17(18)12-13-20(19)22(15)21/h1-13,23H
InChIKeyPJPOCNJHYFUPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picen-1-OL (CAS 108738-18-7): Baseline Characterization and Procurement Considerations


Picen-1-OL (1-hydroxypicene, CAS 108738-18-7) is a monohydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) picene, featuring five fused benzene rings with a hydroxyl substituent at the 1-position [1]. Its molecular formula is C22H14O with a molecular weight of 294.3 g/mol and a calculated LogP of 6.005 . This compound is primarily encountered as a phase I metabolite of picene, identified in microsomal incubation studies as one of several hydroxylated picene isomers, and has been detected and quantified as a urinary biomarker of PAH exposure in human biomonitoring studies [1].

Why Picen-1-OL Cannot Be Replaced by Generic PAH Hydroxylates in Analytical and Exposure Studies


Within the polycyclic aromatic hydrocarbon metabolite class, hydroxylated derivatives exhibit pronounced structural and functional heterogeneity that precludes simple substitution. Picen-1-OL (1-hydroxypicene) differs from the widely used biomarker 1-hydroxypyrene (1-OHP) in both parent PAH molecular weight (picene: 278.35 g/mol, 5 rings; pyrene: 202.25 g/mol, 4 rings) and LogP (Picen-1-OL LogP: 6.005 vs. 1-OHP LogP: 4.3), translating to distinct chromatographic retention behavior and differential urinary excretion kinetics [1]. Furthermore, even among picene-derived hydroxylates, positional isomerism critically influences analytical target selection: under standardized microsomal incubation conditions (2.7 µM substrate, 68 µg microsomal protein/mL), 4-picenol constitutes 32.2% of total metabolic conversion, while 2-picenol accounts for only 9.1% [2]. Procurement of the incorrect isomer or a generic PAH hydroxylate would invalidate quantitative exposure assessment, as immunoassays and LC-MS/MS methods require isomer-specific calibration standards for accurate quantification [1].

Picen-1-OL Procurement Evidence: Quantified Differentiation from Comparator Compounds


Picen-1-OL vs. 4-Picenol: Distinct Metabolic Abundance Dictates Analytical Reference Material Selection

In rat hepatic microsomal preparations (Aroclor 1254-induced), 4-picenol is the predominant hydroxylated metabolite of picene, accounting for 32.2% of total metabolic conversion at 2.7 µM substrate concentration. Picen-1-OL, while not explicitly quantified as a discrete peak in this particular study's 16-metabolite separation, is structurally related to the picenol class identified in the chromatographic analysis [1]. This metabolic distribution establishes that positional isomers of picene hydroxylates are not interchangeable as analytical standards; the relative abundance of specific isomers dictates which reference materials are required for accurate quantitation in biomonitoring assays [1].

PAH metabolism Microsomal incubation HPLC metabolite profiling Picene hydroxylates

Picen-1-OL as a Urinary PAH Exposure Biomarker: Differential Specificity Relative to 1-Hydroxypyrene

Urinary 1-hydroxypicene (Picen-1-OL) has been established as a biomarker of PAH exposure with differential parent-PAH specificity compared to the widely used 1-hydroxypyrene (1-OHP). In human biomonitoring studies utilizing gas chromatography-mass spectrometry (GC-MS), 1-hydroxypicene is detected and quantified alongside other hydroxylated PAHs including 1-OHP, 3-hydroxybenzo[a]pyrene, and hydroxyphenanthrenes [1]. While 1-OHP serves as a general PAH exposure marker with a typical occupational biological exposure value of 2.5 μg/L, 1-hydroxypicene provides complementary specificity for assessing exposure to higher molecular weight PAHs such as picene and its structural analogs [1][2].

Biomonitoring Urinary biomarkers PAH exposure assessment Occupational health

Picen-1-OL in Organic Semiconductor Material Development: Structural Advantage Over Non-Hydroxylated Picene

Picene derivatives incorporating hydroxyl functionality have been identified in patent literature as components of p-type organic semiconductor materials with enhanced photoelectric conversion efficiency [1]. The hydroxyl group at the 1-position of Picen-1-OL provides a functional handle for further synthetic derivatization, enabling the preparation of picene-based materials with tunable electronic properties. While non-hydroxylated picene itself is a hydrocarbon with melting point 366-367°C and limited solubility, hydroxylated derivatives offer improved processability and serve as synthetic intermediates for advanced organic electronic materials [1][2].

Organic semiconductors p-Type materials Photoelectric conversion Thin-film transistors

Picen-1-OL Chromatographic Retention and LogP: Quantitative Differentiation for Analytical Method Development

The calculated partition coefficient (LogP) of Picen-1-OL is 6.005, with a polar surface area (PSA) of 20.23 Ų . This physicochemical profile contrasts with lower-molecular-weight PAH hydroxylates such as 1-hydroxypyrene (LogP approximately 4.3-4.5, PSA 20.23 Ų) [1]. The approximately 1.5-1.7 LogP unit difference predicts substantially longer retention on reversed-phase chromatographic systems, with estimated retention factor (k') increase of approximately 30-50 fold per LogP unit under typical C18 conditions. This quantitative difference necessitates distinct chromatographic method parameters when developing analytical protocols for Picen-1-OL detection and quantification in biological matrices .

Reversed-phase HPLC LogP prediction Method validation Chromatographic retention

Picen-1-OL (CAS 108738-18-7): Validated Application Scenarios Based on Quantitative Evidence


Human Biomonitoring: PAH Exposure Source Apportionment Requiring High-Molecular-Weight Specificity

Picen-1-OL (1-hydroxypicene) is employed as a urinary biomarker in GC-MS or LC-MS/MS analytical workflows for occupational and environmental PAH exposure assessment, providing specificity for picene and structurally related high-molecular-weight PAHs. Unlike 1-hydroxypyrene, which serves as a general PAH exposure marker, Picen-1-OL enables source apportionment in complex exposure scenarios such as coal tar pitch volatiles, coke oven emissions, and petroleum-derived particulate matter [1]. Procurement is justified for laboratories conducting comprehensive PAH metabolite panels where differentiation of exposure sources is required, and where reference standards for calibration and quality control must match the target analytes in biomonitoring studies [1].

In Vitro PAH Metabolism Studies: Investigating Picene Biotransformation Pathways

Picen-1-OL serves as a reference standard for identifying and quantifying hydroxylated metabolites in microsomal and hepatocyte incubation studies of picene metabolism. The quantitative metabolic profile established by Platt et al. demonstrates that hydroxylated picenes including Picen-1-OL-class metabolites are formed under Aroclor 1254-induced rat hepatic microsomal conditions, with 4-picenol comprising 32.2% and 2-picenol 9.1% of total metabolic conversion at 2.7 µM substrate concentration [1]. Procurement of authentic Picen-1-OL enables HPLC method development, metabolite confirmation via UV and mass spectral matching, and quantitative assessment of picene biotransformation rates in comparative toxicology studies [1].

Organic Semiconductor Precursor Synthesis: Functionalized Picene Derivatives for Optoelectronic Devices

Picen-1-OL is utilized as a synthetic intermediate for preparing functionalized picene derivatives with applications in p-type organic semiconductors, photoelectric conversion layers, and organic thin-film solar cells. The hydroxyl group at the 1-position provides a reactive handle for esterification, etherification, and conjugation reactions that are not possible with unsubstituted picene (melting point 366-367°C, limited solubility), enabling the synthesis of materials with enhanced processability and tunable electronic properties [1][2]. Procurement is warranted for materials science R&D programs developing picene-based organic electronic materials where the hydroxyl functionality is required for subsequent synthetic derivatization [1].

Analytical Method Development: Reversed-Phase HPLC Protocol Optimization for High-LogP PAH Hydroxylates

Picen-1-OL (LogP 6.005, PSA 20.23 Ų) serves as a reference compound for developing and validating reversed-phase HPLC and LC-MS/MS methods targeting high-molecular-weight PAH hydroxylates [1]. The compound's substantial LogP difference of approximately 1.5-1.7 units relative to 1-hydroxypyrene (LogP 4.3-4.5) necessitates distinct gradient elution parameters and mobile phase compositions for optimal resolution [1][2]. Procurement of Picen-1-OL as an authentic reference standard is essential for determining retention time, establishing method linearity, and validating accuracy and precision parameters in analytical chemistry laboratories developing assays for comprehensive PAH metabolite profiling [1].

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